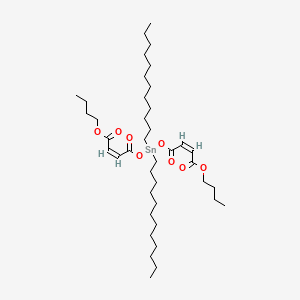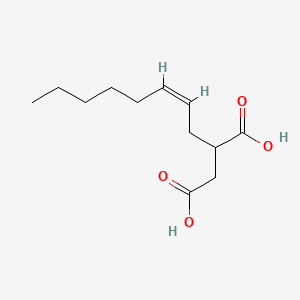
2-Octenylsuccinic acid, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octenylsuccinic acid, (2Z)-: is an organic compound with the molecular formula C12H20O4 . It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly in the food and pharmaceutical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octenylsuccinic acid, (2Z)- is typically synthesized through the esterification of succinic anhydride with 2-octene. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Octenylsuccinic acid, (2Z)- involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octenylsuccinic acid, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the 2-octenyl group to a single bond.
Substitution: The compound can participate in substitution reactions, where the 2-octenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated succinic acid derivatives.
Substitution: Various substituted succinic acid derivatives.
Applications De Recherche Scientifique
2-Octenylsuccinic acid, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the modification of biomolecules to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: The compound is used as an emulsifying agent in the food industry and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 2-Octenylsuccinic acid, (2Z)- involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifying agent. It can form micelles and stabilize emulsions by reducing the surface tension between immiscible liquids .
Comparaison Avec Des Composés Similaires
- 1-Octenylsuccinic acid
- 2-Octenylsuccinic acid, (2E)-
- Octenylsuccinic anhydride
Comparison: 2-Octenylsuccinic acid, (2Z)- is unique due to its specific geometric configuration (Z-configuration), which affects its reactivity and interaction with other molecules. Compared to its (E)-isomer, the (2Z)-isomer has different physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
138844-84-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-[(Z)-oct-2-enyl]butanedioic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h6-7,10H,2-5,8-9H2,1H3,(H,13,14)(H,15,16)/b7-6- |
Clé InChI |
QWBQTFQCJMOSPK-SREVYHEPSA-N |
SMILES isomérique |
CCCCC/C=C\CC(CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCC=CCC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


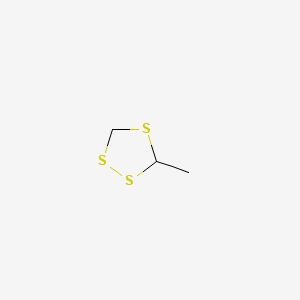
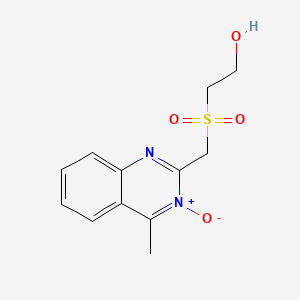

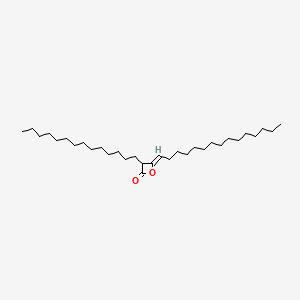




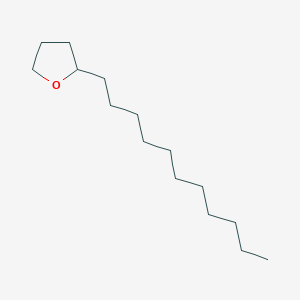
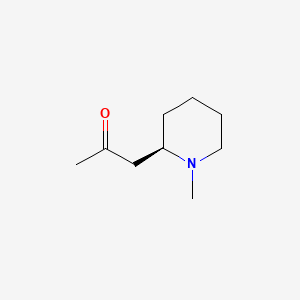
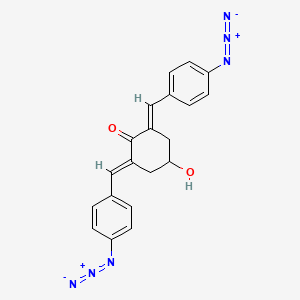
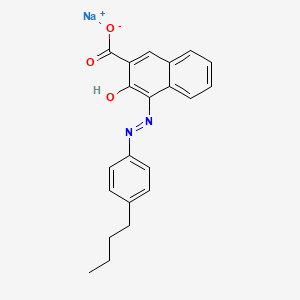
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
